molecular formula C20H18ClN3O3S2 B2434557 N-(4-chlorophenyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide CAS No. 941892-36-0

N-(4-chlorophenyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide

Cat. No.: B2434557
CAS No.: 941892-36-0
M. Wt: 447.95
InChI Key: FERWXLQPGUXYHM-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a synthetic organic compound designed for research applications, featuring a molecular architecture that integrates a thiazole core with multiple pharmacophoric elements. Its structure contains a thioether-linked acetamide chain and a 3-methoxyphenyl group, motifs commonly associated with bioactive molecules. This specific arrangement suggests potential for interdisciplinary investigation in medicinal chemistry. Compounds bearing the thiazole scaffold are extensively studied for their diverse biological activities, which can include antimicrobial , anticonvulsant , and anti-inflammatory properties . The presence of the chlorophenyl and methoxyphenyl substituents may influence the compound's lipophilicity and electronic characteristics, which are critical parameters for optimizing binding affinity to biological targets and enhancing cellular permeability . Researchers can utilize this chemical as a key intermediate for the synthesis of more complex heterocyclic systems or as a lead compound for structure-activity relationship (SAR) studies aimed at developing novel therapeutic agents. Its structural features make it a valuable candidate for probing biochemical pathways and mechanisms of action related to central nervous system disorders, infectious diseases, and other pathological conditions . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O3S2/c1-27-17-4-2-3-15(9-17)23-19(26)12-29-20-24-16(11-28-20)10-18(25)22-14-7-5-13(21)6-8-14/h2-9,11H,10,12H2,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FERWXLQPGUXYHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorophenyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide, a thiazole derivative, has garnered attention in recent years for its potential biological activities. This compound exhibits a range of pharmacological properties, including anticancer, antibacterial, and anti-inflammatory effects. The following sections provide a detailed overview of its biological activity, supported by research findings and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H16ClN3O2S\text{C}_{15}\text{H}_{16}\text{ClN}_3\text{O}_2\text{S}

This compound features a thiazole ring, which is known for its diverse biological activities, particularly in the realm of medicinal chemistry.

Anticancer Activity

Recent studies have indicated that thiazole derivatives possess significant anticancer properties. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation.

Table 1: Anticancer Activity of Thiazole Derivatives

CompoundCell Line TestedIC50 (µg/mL)Reference
Compound AA431 (skin cancer)1.98 ± 1.22
Compound BHT29 (colon cancer)1.61 ± 1.92
N-(4-chlorophenyl)-...VariousTBDTBD

The structure-activity relationship (SAR) studies suggest that the presence of electron-donating groups enhances the cytotoxic activity against various cancer cell lines. The thiazole moiety is critical for this activity, as it interacts with specific cellular targets involved in cancer progression.

Antibacterial Activity

Thiazole derivatives have also been investigated for their antibacterial properties. Studies have demonstrated that compounds with similar structural features to this compound exhibit effective antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antibacterial Activity of Thiazole Derivatives

CompoundBacteria TestedMinimum Inhibitory Concentration (MIC, µg/mL)Reference
Compound CStaphylococcus aureus31.25
Compound DEscherichia coliTBDTBD

The antibacterial mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anti-inflammatory Activity

In addition to anticancer and antibacterial properties, thiazole derivatives have shown potential anti-inflammatory effects. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses.

Case Study: Anti-inflammatory Effects of Thiazole Derivatives

A study evaluated the anti-inflammatory activity of various thiazole compounds including N-(4-chlorophenyl)-... The results indicated a significant reduction in levels of TNF-alpha and IL-6 in treated cells compared to controls.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-chlorophenyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as thiazole ring formation via Hantzsch thiazole synthesis, followed by thioether linkage formation. For example, coupling a 3-methoxyphenylamino-2-oxoethyl thiol intermediate with a 4-chlorophenyl-substituted thiazole precursor under inert conditions (e.g., nitrogen atmosphere) in solvents like dimethylformamide (DMF) or dichloromethane (DCM). Catalysts such as triethylamine or 1,8-diazabicycloundec-7-ene (DBU) may enhance reaction efficiency . Optimization involves systematic variation of parameters (temperature: 60–80°C; reaction time: 12–24 hours) and purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient).

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms structural integrity, particularly for verifying thiazole ring formation (δ 7.0–8.5 ppm for aromatic protons) and acetamide linkages (δ 2.1–2.5 ppm for methylene groups). High-Resolution Mass Spectrometry (HRMS) validates molecular weight and purity. Infrared (IR) spectroscopy identifies functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹). Purity assessment via High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) is critical .

Q. How does the compound’s structure influence its solubility and stability under physiological conditions?

  • Methodological Answer : The presence of a 4-chlorophenyl group increases hydrophobicity, requiring solubility testing in DMSO or aqueous buffers with surfactants (e.g., Tween-80). Stability studies involve incubating the compound in phosphate-buffered saline (PBS, pH 7.4) at 37°C, followed by HPLC analysis at intervals (0, 6, 12, 24 hours) to detect degradation products. The thioether and acetamide bonds are susceptible to hydrolysis under acidic/basic conditions, necessitating pH-controlled formulations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values in cytotoxicity assays)?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, incubation time). To address this:

  • Standardize protocols using reference compounds (e.g., doxorubicin for cytotoxicity).
  • Validate target engagement via competitive binding assays (e.g., fluorescence polarization for enzyme inhibition).
  • Use orthogonal methods (e.g., Western blotting for apoptosis markers alongside viability assays) .
    • Example : If one study reports antitumor activity in HeLa cells but another shows inactivity in MCF-7 cells, conduct comparative proteomic profiling to identify differential expression of target proteins (e.g., Bcl-2, caspase-3) .

Q. What strategies can enhance the compound’s selectivity for specific biological targets (e.g., kinase inhibition vs. off-target effects)?

  • Methodological Answer :

  • Structural Modification : Introduce substituents to the 3-methoxyphenyl group to modulate steric/electronic effects (e.g., replacing methoxy with trifluoromethyl to enhance hydrophobic interactions).
  • Computational Modeling : Perform molecular docking (e.g., using AutoDock Vina) to predict binding affinities with targets like EGFR or VEGFR. Adjust the thiazole-acetamide scaffold to optimize hydrogen bonding with active-site residues .
  • Biological Validation : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding kinetics .

Q. How can researchers investigate the metabolic pathways and pharmacokinetic properties of this compound?

  • Methodological Answer :

  • In vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Identify phase I (oxidation, hydrolysis) and phase II (glucuronidation, sulfation) products.
  • Pharmacokinetic Profiling : Administer the compound intravenously/orally in rodent models, collect plasma samples at timed intervals, and calculate parameters (t₁/₂, Cmax, AUC) using non-compartmental analysis .

Q. What experimental approaches are suitable for elucidating the mechanism of action (MoA) in antimicrobial or anticancer contexts?

  • Methodological Answer :

  • Transcriptomics/Proteomics : Compare gene/protein expression profiles in treated vs. untreated cells (RNA-seq, SILAC labeling).
  • Cellular Imaging : Use confocal microscopy with fluorescent probes (e.g., JC-1 for mitochondrial membrane potential) to assess apoptosis/autophagy.
  • Target Deconvolution : Apply affinity chromatography with immobilized compound to pull down interacting proteins, followed by tryptic digest and LC-MS/MS identification .

Comparative and Structural Analysis Questions

Q. How does the substitution pattern on the phenyl rings (e.g., 4-chloro vs. 3-methoxy) affect bioactivity compared to analogs?

  • Methodological Answer :

  • Synthesize analogs with halogen (F, Br) or electron-donating (NH₂, OCH₃) groups at para/meta positions.
  • Compare IC₅₀ values in dose-response assays. For example, 4-chlorophenyl analogs may exhibit higher cytotoxicity due to increased lipophilicity and membrane permeability, while 3-methoxy groups enhance hydrogen bonding with polar residues in enzymatic pockets .

Q. What are the key differences in biological activity between this compound and structurally related thiazole-acetamide derivatives?

  • Methodological Answer :

  • Case Study : Replace the thiazole ring with triazole (e.g., from ) and evaluate changes in antimicrobial potency. Thiazole derivatives often show broader-spectrum activity due to enhanced π-π stacking with bacterial DNA gyrase .
  • Tabulate EC₅₀ values for lead compounds against standard strains (e.g., S. aureus ATCC 25923, E. coli ATCC 25922) to rank efficacy .

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